molecular formula C18H20BrF2N3O2 B8222362 Tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate

Tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B8222362
M. Wt: 428.3 g/mol
InChI Key: SRNCYDNQSMIFAV-AWEZNQCLSA-N
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Description

Tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate is a complex chemical compound characterized by its tert-butyl ester group, bromophenyl moiety, imidazole ring, and difluoropyrrolidine structure. This compound often finds application in diverse scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps:

  • Formation of Imidazole Ring: : Starts with the construction of the 1h-imidazole ring structure, usually through the cyclization of appropriate precursors under acidic conditions.

  • Bromination: : Introduction of the 4-bromophenyl group via electrophilic aromatic substitution or other bromination techniques.

  • Attachment of Difluoropyrrolidine: : Incorporation of the difluoropyrrolidine moiety through nucleophilic substitution or similar reactions.

  • Ester Formation: : Finally, tert-butyl ester is introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production follows similar routes, scaled up with optimizations for yield and purity. Standard practices involve:

  • Batch Reactions: : Controlling temperature, pressure, and reagent concentrations in large reactors.

  • Catalysts and Solvents: : Using efficient catalysts to speed up reactions and solvents to dissolve reactants and manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions, especially at the imidazole or bromophenyl sites.

  • Reduction: : Possible reductions, particularly at the bromine substituent to modify its electronic properties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions, mainly due to the reactive bromophenyl and imidazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Like potassium permanganate or hydrogen peroxide for oxidation reactions.

  • Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride for reduction processes.

  • Substituents: : Nucleophiles or electrophiles like alkyl halides for substitution reactions.

Major Products Formed

  • Oxidation Products: : Formation of ketones, aldehydes, or carboxylic acids.

  • Reduction Products: : Producing less halogenated or fully dehalogenated derivatives.

  • Substitution Products: : Various substituted imidazole or bromophenyl derivatives.

Scientific Research Applications

Chemistry

Used as a key intermediate in the synthesis of other complex molecules and catalysts for specific reactions due to its multi-functional nature.

Biology

Exhibits potential biological activity, making it a candidate for drug discovery and development, particularly for its imidazole structure, which is known for enzyme inhibition.

Medicine

Investigated for therapeutic properties, including anti-inflammatory and anti-cancer activities. The unique structure allows it to interact selectively with biological targets.

Industry

Used in the synthesis of specialty chemicals and advanced materials, particularly in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts effects primarily through interactions with biological molecules, mediated by:

  • Molecular Targets: : Binding to specific enzymes or receptors, often involving the imidazole ring.

  • Pathways: : Modulating biochemical pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (s)-2-(5-(3-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate

  • Tert-butyl (s)-2-(5-(4-chlorophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate

  • Tert-butyl (s)-2-(5-(4-iodophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate

Unique Features

  • Bromophenyl Group: : The 4-bromophenyl group imparts distinct electronic properties.

  • Difluoropyrrolidine: : Two fluorine atoms in the pyrrolidine ring significantly influence its reactivity and biological activity.

This distinct compound opens up various avenues for scientific exploration due to its multifunctional nature and unique structural attributes.

Properties

IUPAC Name

tert-butyl (2S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrF2N3O2/c1-17(2,3)26-16(25)24-10-18(20,21)8-14(24)15-22-9-13(23-15)11-4-6-12(19)7-5-11/h4-7,9,14H,8,10H2,1-3H3,(H,22,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNCYDNQSMIFAV-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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